molecular formula C17H12BrNO3 B11215419 2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one

2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one

Cat. No.: B11215419
M. Wt: 358.2 g/mol
InChI Key: HXVPQSDGTARTQP-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazole family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one typically involves the condensation of 2-bromobenzaldehyde with 4-methoxybenzaldehyde in the presence of an appropriate catalyst. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide
  • Temperature: Reflux conditions (around 80-100°C)
  • Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Nucleophilic reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2)

Major Products

    Oxidation: 2-(2-Bromophenyl)-4-(4-formylbenzylidene)oxazol-5(4H)-one

    Reduction: 2-(2-Hydroxyphenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one

    Substitution: 2-(2-Aminophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases like cancer or bacterial infections.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one would depend on its specific biological target. Generally, compounds in the oxazole family may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include:

    Enzymes: Inhibition of key enzymes involved in disease progression.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one
  • 2-(2-Fluorophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one
  • 2-(2-Iodophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one

Uniqueness

2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The methoxy group also contributes to its distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H12BrNO3

Molecular Weight

358.2 g/mol

IUPAC Name

(4Z)-2-(2-bromophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C17H12BrNO3/c1-21-12-8-6-11(7-9-12)10-15-17(20)22-16(19-15)13-4-2-3-5-14(13)18/h2-10H,1H3/b15-10-

InChI Key

HXVPQSDGTARTQP-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Br

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Br

Origin of Product

United States

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